Cedronin

Description

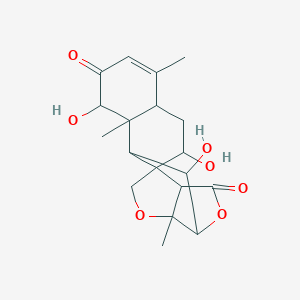

Cedronin is a bioactive quassinoid compound isolated from the seeds of Simaba cedron Planchon (Simaroubaceae family), a plant native to New Granada (modern-day Colombia) and other regions of South America . Traditionally, the seeds of S. cedron have been used as an antidote for snakebites and for treating intermittent fevers, malaria, and digestive disorders . Structurally, cedronin belongs to the C19-type quassinoids, characterized by a degraded triterpenoid skeleton with oxygenated functional groups (e.g., epoxy, hydroxyl, and ketone moieties) . Its molecular formula is C19H22O7, with a molecular weight of 365.16 g/mol, and it crystallizes as colorless needles with a melting point of 161–163°C . Cedronin exhibits notable antimalarial activity against both chloroquine-sensitive and resistant strains of Plasmodium falciparum (IC50 = 0.25 µg/mL) and Plasmodium vinckei (IC50 = 1.8 mg/kg in vivo) .

Properties

CAS No. |

111567-19-2 |

|---|---|

Molecular Formula |

C19H24O7 |

Molecular Weight |

364.4 g/mol |

IUPAC Name |

9,12,18-trihydroxy-4,11,15-trimethyl-3,7-dioxapentacyclo[8.8.0.01,5.04,8.011,16]octadec-14-ene-6,13-dione |

InChI |

InChI=1S/C19H24O7/c1-7-4-9(20)14(23)17(2)8(7)5-10(21)19-6-25-18(3)13(19)16(24)26-15(18)11(22)12(17)19/h4,8,10-15,21-23H,5-6H2,1-3H3 |

InChI Key |

FNBJCARFLWAAPK-UHFFFAOYSA-N |

SMILES |

CC1=CC(=O)C(C2(C1CC(C34C2C(C5C(C3C(=O)O5)(OC4)C)O)O)C)O |

Canonical SMILES |

CC1=CC(=O)C(C2(C1CC(C34C2C(C5C(C3C(=O)O5)(OC4)C)O)O)C)O |

Other CAS No. |

111614-53-0 |

Synonyms |

cedronin |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Quassinoid Compounds

Quassinoids are a class of highly oxygenated triterpenoids primarily found in the Simaroubaceae family.

Structural and Functional Analogues

Table 1: Comparative Profiles of Cedronin and Key Quassinoids

Key Findings

Structural Differences: Cedronin’s C19 skeleton lacks the C-20 methyl group present in most antimalarial quassinoids (e.g., bruceantin, simalikalactone D) . This structural simplification correlates with its lower cytotoxicity (IC50 = 4 µg/mL vs. 0.001–0.005 µg/mL for C20 analogues) but also reduced antimalarial potency . The C20 quassinoids, such as bruceantin and simalikalactone D, exhibit 10–100× greater antimalarial activity than cedronin, likely due to enhanced binding affinity to parasitic targets like the Plasmodium proteasome .

Antimalarial Efficacy :

- Cedronin’s IC50 of 0.25 µg/mL against P. falciparum is comparable to quassin (0.1 µg/mL) but significantly higher than bruceantin (0.0008 µg/mL) .

- In vivo, cedronin shows moderate activity (IC50 = 1.8 mg/kg) against P. vinckei, though its therapeutic ratio (10/1.8) is less favorable than chloroquine (10/0.5) .

Toxicity and Selectivity: Cedronin’s lower cytotoxicity (IC50 = 4 µg/mL in KB cells) compared to C20 quassinoids makes it a safer candidate for further development, albeit with reduced efficacy . Bruceantin and simalikalactone D, while potent, exhibit narrow therapeutic windows due to high cytotoxicity, limiting their clinical utility .

Traditional Use Context: Unlike quassinoids such as quassin (used as a bitter tonic), cedronin is specifically employed in ethnomedicine for snakebite envenomation and fever management, highlighting its unique role in traditional systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.